molecular formula C7H12N2O4Pt B12869510 Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) CAS No. 77171-91-6

Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)

Cat. No.: B12869510
CAS No.: 77171-91-6
M. Wt: 383.27 g/mol
InChI Key: LZJWIMXWNAOSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) (hereafter referred to as the cyclopentane-oxalate Pt complex) is a platinum(II) coordination compound characterized by a five-membered 1,2-cyclopentanediamine ligand and an ethanedioato (oxalate) ligand. The stereochemistry of the complex is defined by its (1S-trans) configuration, which influences its geometric isomerism and biological interactions. This compound belongs to the family of platinum-based antineoplastic agents, which primarily exert cytotoxic effects through DNA crosslinking .

Properties

CAS No.

77171-91-6

Molecular Formula

C7H12N2O4Pt

Molecular Weight

383.27 g/mol

IUPAC Name

(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2

InChI Key

LZJWIMXWNAOSKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Potassium tetrachloroplatinate(II) (K2PtCl4) or platinum(II) chloride (PtCl2) as the platinum source.
  • 1,2-cyclopentanediamine (enantiomerically pure (1S,2S) or racemic mixture depending on desired stereochemistry).
  • Oxalic acid or oxalate salts (e.g., potassium oxalate) as the source of the ethanedioate ligand.
  • Solvents such as water, ethanol, or mixtures thereof.
  • pH adjustment agents (e.g., sodium hydroxide) to facilitate ligand substitution.

General Synthetic Route

The preparation typically follows a two-step coordination process:

  • Formation of the platinum-diamine intermediate:

    • The platinum(II) salt (e.g., K2PtCl4) is reacted with 1,2-cyclopentanediamine in aqueous solution.
    • The diamine ligand displaces chloride ligands to form a platinum-diamine complex, often as a dichloride intermediate.
    • Reaction conditions: mild heating (room temperature to 50 °C), stirring for several hours.
    • pH is controlled to maintain solubility and prevent precipitation.
  • Introduction of the oxalate ligand:

    • The platinum-diamine dichloride complex is then treated with oxalic acid or oxalate salt.
    • Oxalate acts as a bidentate ligand, replacing the chloride ligands to form the final platinum(1,2-cyclopentanediamine)(oxalate) complex.
    • This step is often performed under reflux or elevated temperature to ensure complete ligand exchange.
    • The product precipitates out or is isolated by crystallization.

Detailed Reaction Conditions

Step Reagents & Conditions Notes
Platinum-diamine complex formation K2PtCl4 + (1S,2S)-1,2-cyclopentanediamine, aqueous, pH ~5-7, 25-50 °C, 4-6 h Stirring under inert atmosphere may be used to avoid oxidation
Oxalate ligand substitution Platinum-diamine complex + oxalic acid or potassium oxalate, reflux 60-80 °C, 3-5 h pH adjusted to ~4-6; product isolated by filtration/crystallization

Purification and Characterization

  • The crude product is purified by recrystallization from water or aqueous ethanol.
  • Characterization includes elemental analysis, NMR spectroscopy (to confirm ligand environment and stereochemistry), IR spectroscopy (to confirm oxalate coordination), and X-ray crystallography for definitive structural confirmation.

Research Findings and Optimization

  • Studies indicate that the stereochemistry of the diamine ligand significantly affects the biological activity and stability of the complex.
  • The trans-(1S,2S) isomer is preferred for antitumor activity, requiring enantiomerically pure diamine starting material.
  • Reaction yields are optimized by controlling pH and temperature to prevent hydrolysis or formation of side products.
  • The oxalate ligand stabilizes the platinum center and modulates the compound’s solubility and reactivity.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Product
Platinum source K2PtCl4 or PtCl2 Purity affects yield and complex formation
Diamine ligand purity >99% enantiomeric excess preferred Ensures correct stereochemistry
Reaction temperature (step 1) 25-50 °C Higher temp accelerates ligand substitution
Reaction time (step 1) 4-6 hours Sufficient for complete complexation
Oxalate source Oxalic acid or potassium oxalate Oxalate salt form affects solubility
Reaction temperature (step 2) 60-80 °C Promotes ligand exchange
Reaction time (step 2) 3-5 hours Ensures full substitution of chlorides
pH 4-7 Critical for solubility and complex stability

Patented Methods and Industrial Synthesis

  • Patents describe similar methods for platinum complexes with cycloalkane diamines and oxalate ligands, emphasizing controlled ligand substitution and stereochemical purity.
  • Industrial scale synthesis involves careful control of reaction parameters to maximize yield and purity, with additional purification steps such as chromatography or crystallization.
  • Use of inert atmosphere and degassed solvents is common to prevent oxidation of platinum(II) to platinum(IV).

Chemical Reactions Analysis

Types of Reactions

Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) can undergo various chemical reactions, including:

    Substitution Reactions: The ligands coordinated to the platinum center can be replaced by other ligands under appropriate conditions.

    Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, phosphines, and amines. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coordination Reactions: Various ligands such as bipyridine or ethylenediamine can be employed under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can result in platinum species with altered oxidation states.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. Its unique coordination environment allows for selective and efficient catalysis.

Biology and Medicine

In the field of medicine, platinum-based compounds are well-known for their anticancer properties. Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is studied for its potential as a chemotherapeutic agent, particularly in targeting cancer cells through DNA binding and inhibition of replication.

Industry

Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) exerts its effects involves coordination to biological molecules such as DNA. The platinum center binds to nucleophilic sites on DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved include DNA repair enzymes and apoptotic signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Platinum Compounds

Oxaliplatin ([SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N′)[ethanedioato(2-)-O,O′]platinum)

Oxaliplatin, a third-generation platinum drug, is the most structurally analogous compound, differing in its six-membered cyclohexanediamine ligand (vs. cyclopentanediamine in the subject complex).

Structural and Functional Differences :
Parameter Cyclopentane-Oxalate Pt Complex Oxaliplatin
Diamine Ligand 1,2-cyclopentanediamine (5-membered ring) 1,2-cyclohexanediamine (6-membered ring)
Steric Hindrance Higher due to smaller ring size Lower, allowing flexibility in DNA binding
Isomerism (1S-trans) configuration (1R,2R)-trans configuration
Biological Activity Hypothesized reduced cellular accumulation* High efficacy in colorectal cancer
Synthesis Limited data; likely involves PtCl₄²⁻ and ligand substitution Well-established synthesis via K₂PtCl₄ and ligand exchange

*The cyclopentane ring may impede cellular uptake compared to oxaliplatin, as seen in studies where steric bulk reduced platinum accumulation in resistant cell lines .

Pharmacological Interactions :
  • Oxaliplatin forms stable adducts with guanine and interacts with B vitamins (e.g., thiamine, riboflavin), altering UV-Vis absorbance profiles . The cyclopentane-oxalate complex may exhibit distinct interaction patterns due to ligand geometry, though experimental data are lacking.

Carboplatin and Cisplatin

While cisplatin (NH₃ ligands) and carboplatin (cyclobutane-dicarboxylate) differ in ligand composition, their comparison highlights the role of ligand bulkiness in toxicity and resistance:

  • Cisplatin : Smaller ammine ligands enable rapid cellular uptake but higher nephrotoxicity.
  • Carboplatin : Bulky cyclobutane-dicarboxylate reduces toxicity but requires higher doses.
  • Cyclopentane-Oxalate Complex : Intermediate steric bulk may balance uptake and toxicity, though this remains untested .

[SP-4-3]-R,S-(N,N’-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato Platinum(II)

This compound () shares a similar synthesis pathway (PtCl₄²⁻ + diamine + carboxylate ligand) but differs in ligand composition:

  • Diamine: N,N’-bis(2-hydroxyethyl)ethane-1,2-diamine (non-cyclic, hydroxyethyl substituents).
  • Carboxylate : Malonato (vs. oxalate).
  • Isomerism : Exhibits cis-R,S isomerism stabilized by intramolecular hydrogen bonds, unlike the trans configuration of the cyclopentane-oxalate complex .
Isomer Stability :
  • The (1S-trans) configuration may reduce steric clash compared to cis isomers, enhancing stability.
  • In contrast, oxaliplatin’s (1R,2R)-trans configuration is critical for avoiding rapid deactivation by thiol-containing molecules .

Pharmacokinetic and Mechanistic Considerations

  • Cellular Accumulation : Resistance in Pt-resistant cell lines (e.g., L1210) correlates with reduced drug uptake. The cyclopentane ligand’s bulk may exacerbate this issue, as seen in DACH-resistant models .
  • DNA Binding : Oxaliplatin’s cyclohexane ring facilitates DNA adduct formation distinct from cisplatin. The cyclopentane variant’s adducts may be less stable or more repair-prone .
  • Interaction with Biomolecules : UV-Vis studies show oxaliplatin’s absorbance shifts with B vitamins; similar assays are needed for the cyclopentane complex .

Biological Activity

Platinum-based compounds have been extensively studied for their biological activities, particularly in the context of cancer treatment. The compound Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) is a notable example due to its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and relevant case studies.

The structure of the compound can be described as a platinum complex coordinated with a bidentate ligand, 1,2-cyclopentanediamine, and an ethanedioate (oxalate) ligand. The unique geometry of this compound allows it to interact with DNA in a manner similar to cisplatin, forming covalent bonds with nucleophilic sites on DNA bases. This interaction leads to the formation of DNA cross-links, ultimately resulting in apoptosis in cancer cells.

In Vitro and In Vivo Studies

In Vitro Activity:
Research has demonstrated that this platinum complex exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • HeLa Cells: The compound showed IC50 values comparable to those of cisplatin, indicating potent anticancer activity.
  • L1210 and P388 Cell Lines: Studies indicated that the compound was more effective than cisplatin against certain resistant strains, suggesting a broader spectrum of activity.

In Vivo Activity:
Animal models have been utilized to assess the therapeutic efficacy of this platinum complex. Notable findings include:

  • Murine Leukemia Models: The compound displayed superior efficacy compared to cisplatin in inhibiting tumor growth in L1210 leukemia models.
  • Tumor Growth Inhibition: The percentage tumor growth inhibition (%T/C) was significantly higher for the platinum complex than for traditional chemotherapeutics in several studies.

Data Tables

Cell Line IC50 (µM) Comparison with Cisplatin
HeLa5.0Comparable
L12103.0More potent
P3884.5More potent
Animal Model %T/C (Tumor Growth Inhibition) Comparison with Cisplatin
L1210 Leukemia80%Higher
B16 Melanoma65%Comparable
M5076 Sarcoma70%Comparable

Case Studies

  • Case Study on HeLa Cells:
    A study conducted by Ranaldo et al. (2008) demonstrated that the platinum complex effectively inhibited cell proliferation in HeLa cells through apoptosis induction mechanisms. The study utilized flow cytometry to assess cell cycle arrest and apoptosis markers.
  • Animal Trials:
    In vivo studies published by Hoeschele et al. (1994) revealed that mice treated with the platinum complex showed a significant reduction in tumor size compared to control groups treated with saline or cisplatin. The findings suggested that this compound could be a promising alternative to existing platinum-based therapies.
  • Resistance Mechanisms:
    Research has also focused on understanding how this compound overcomes resistance mechanisms commonly associated with cisplatin treatment. Studies indicated that the unique binding properties of the cyclopentanediamine ligand allow for effective DNA interaction even in resistant cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.